molecular formula C19H15FN2S2 B336275 1-(4-FLUOROPHENYL)-5-(2-THIENYL)-3-[(Z)-2-(2-THIENYL)-1-ETHENYL]-4,5-DIHYDRO-1H-PYRAZOLE

1-(4-FLUOROPHENYL)-5-(2-THIENYL)-3-[(Z)-2-(2-THIENYL)-1-ETHENYL]-4,5-DIHYDRO-1H-PYRAZOLE

Cat. No.: B336275
M. Wt: 354.5 g/mol
InChI Key: NSXDZVXMMSWZQT-YFHOEESVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-FLUOROPHENYL)-5-(2-THIENYL)-3-[(Z)-2-(2-THIENYL)-1-ETHENYL]-4,5-DIHYDRO-1H-PYRAZOLE is a complex organic compound that features a pyrazole ring substituted with fluorophenyl and thienyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-FLUOROPHENYL)-5-(2-THIENYL)-3-[(Z)-2-(2-THIENYL)-1-ETHENYL]-4,5-DIHYDRO-1H-PYRAZOLE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound.

    Substitution reactions:

    Vinylation: The vinyl group can be introduced through Wittig or Horner-Wadsworth-Emmons reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-FLUOROPHENYL)-5-(2-THIENYL)-3-[(Z)-2-(2-THIENYL)-1-ETHENYL]-4,5-DIHYDRO-1H-PYRAZOLE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce dihydro derivatives.

Scientific Research Applications

1-(4-FLUOROPHENYL)-5-(2-THIENYL)-3-[(Z)-2-(2-THIENYL)-1-ETHENYL]-4,5-DIHYDRO-1H-PYRAZOLE has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory, analgesic, or anticancer drugs.

    Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 1-(4-FLUOROPHENYL)-5-(2-THIENYL)-3-[(Z)-2-(2-THIENYL)-1-ETHENYL]-4,5-DIHYDRO-1H-PYRAZOLE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-5-(2-thienyl)-3-[2-(2-thienyl)vinyl]-4,5-dihydro-1H-pyrazole
  • 1-(4-bromophenyl)-5-(2-thienyl)-3-[2-(2-thienyl)vinyl]-4,5-dihydro-1H-pyrazole
  • 1-(4-methylphenyl)-5-(2-thienyl)-3-[2-(2-thienyl)vinyl]-4,5-dihydro-1H-pyrazole

Uniqueness

1-(4-FLUOROPHENYL)-5-(2-THIENYL)-3-[(Z)-2-(2-THIENYL)-1-ETHENYL]-4,5-DIHYDRO-1H-PYRAZOLE is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable candidate for various applications.

Properties

Molecular Formula

C19H15FN2S2

Molecular Weight

354.5 g/mol

IUPAC Name

2-(4-fluorophenyl)-3-thiophen-2-yl-5-[(Z)-2-thiophen-2-ylethenyl]-3,4-dihydropyrazole

InChI

InChI=1S/C19H15FN2S2/c20-14-5-8-16(9-6-14)22-18(19-4-2-12-24-19)13-15(21-22)7-10-17-3-1-11-23-17/h1-12,18H,13H2/b10-7-

InChI Key

NSXDZVXMMSWZQT-YFHOEESVSA-N

Isomeric SMILES

C1C(N(N=C1/C=C\C2=CC=CS2)C3=CC=C(C=C3)F)C4=CC=CS4

SMILES

C1C(N(N=C1C=CC2=CC=CS2)C3=CC=C(C=C3)F)C4=CC=CS4

Canonical SMILES

C1C(N(N=C1C=CC2=CC=CS2)C3=CC=C(C=C3)F)C4=CC=CS4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.